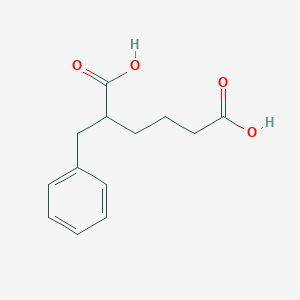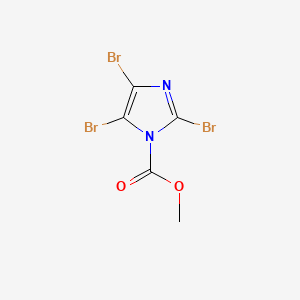
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of three bromine atoms at positions 2, 4, and 5, and a methyl ester group at position 1. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester typically involves the bromination of imidazole derivatives followed by esterification. One common method involves the reaction of imidazole with bromine in the presence of a suitable solvent to introduce bromine atoms at the desired positions. The resulting tribromoimidazole is then treated with methanol and a strong acid, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazole-1-carboxylic acid derivatives.
Reduction Products: Reduction can yield partially or fully dehalogenated imidazole derivatives.
Hydrolysis Products: Hydrolysis results in the formation of imidazole-1-carboxylic acid, 2,4,5-tribromo-.
Scientific Research Applications
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester involves its interaction with specific molecular targets. The bromine atoms and the imidazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Tribromoimidazole: Lacks the methyl ester group but shares the tribromo substitution pattern.
Imidazole-4-carboxylic acid, 2,4,5-tribromo-: Similar structure but with a carboxylic acid group instead of a methyl ester.
2,4,5-Trichloroimidazole: Similar structure with chlorine atoms instead of bromine.
Uniqueness
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester is unique due to the presence of both the tribromo substitution and the methyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
15287-47-5 |
|---|---|
Molecular Formula |
C5H3Br3N2O2 |
Molecular Weight |
362.80 g/mol |
IUPAC Name |
methyl 2,4,5-tribromoimidazole-1-carboxylate |
InChI |
InChI=1S/C5H3Br3N2O2/c1-12-5(11)10-3(7)2(6)9-4(10)8/h1H3 |
InChI Key |
VXHMLXOPYSLGGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C(=C(N=C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


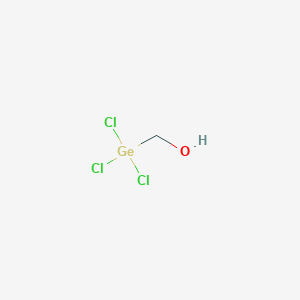
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
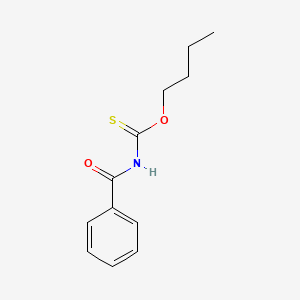
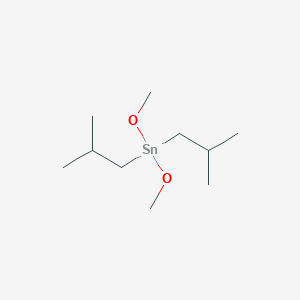
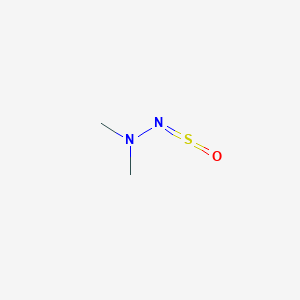
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
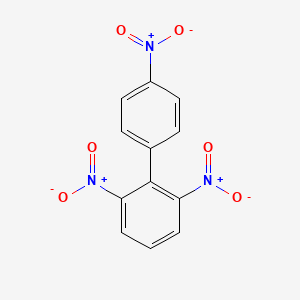
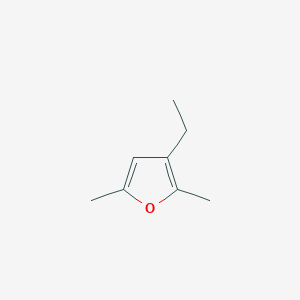

![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
